2-Methylpropyl 2-aminopropanoate
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Overview
Description
2-Methylpropyl 2-aminopropanoate is an organic compound with the molecular formula C7H15NO2 It is a derivative of propanoic acid, featuring an amino group and a methylpropyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 2-aminopropanoate typically involves the esterification of L-alanine with isobutanol in the presence of a catalyst such as thionyl chloride. The reaction is carried out at low temperatures (-10 to 5°C) to prevent side reactions. The mixture is then heated to 75-85°C in the presence of molecular sieves to remove water and drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 2-aminopropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-Methylpropyl 2-aminopropanoate is utilized in various scientific research applications:
Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Employed in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins
Mechanism of Action
The mechanism of action of 2-Methylpropyl 2-aminopropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminopropanoate: Similar structure but with a methyl ester group instead of a methylpropyl ester.
Ethyl 2-aminopropanoate: Contains an ethyl ester group.
2-Amino-2-methylpropanoic acid: Lacks the ester group, featuring a free carboxylic acid.
Uniqueness
2-Methylpropyl 2-aminopropanoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Biological Activity
2-Methylpropyl 2-aminopropanoate, also known as isobutyl alanine, is an organic compound with the chemical formula C7H15NO2. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, potential therapeutic applications, and mechanisms of action.
- Molecular Formula : C7H15NO2
- Molecular Weight : 145.20 g/mol
- Structure : The compound features a branched alkyl chain and an amino acid structure, which may contribute to its biological activities.
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness that could be harnessed for therapeutic applications.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
The mechanism by which this compound exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that its structure allows it to interact with bacterial cell membranes, leading to disruption and cell death. Further research is needed to clarify these interactions at the molecular level.
Therapeutic Potential
Beyond its antimicrobial properties, this compound shows promise in other therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values ranging from 0.19 to 9.62 µM against multiple cancer types, including glioblastoma and liver cancer .
- Anti-inflammatory Effects : There is emerging evidence that compounds with similar amino acid structures can modulate inflammatory pathways. Further investigations are warranted to explore whether this compound can influence inflammatory mediators in vitro and in vivo.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the effectiveness of various amino acid derivatives, including this compound, against resistant strains of bacteria. The results indicated a promising potential for developing new antimicrobial agents based on this compound's structure .
- Case Study on Anticancer Properties : Another research project focused on synthesizing derivatives of this compound for testing against cancer cell lines. The findings suggested that certain modifications to the molecular structure enhanced the anticancer activity significantly compared to unmodified compounds .
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-methylpropyl 2-aminopropanoate |
InChI |
InChI=1S/C7H15NO2/c1-5(2)4-10-7(9)6(3)8/h5-6H,4,8H2,1-3H3 |
InChI Key |
SZHJHAOHDNDHMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(C)N |
Origin of Product |
United States |
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